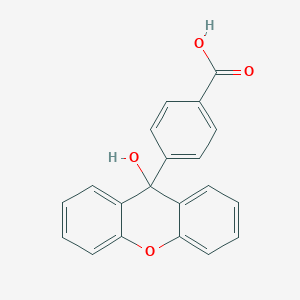

9-Hydroxy-9-(4-carboxyphenyl)xanthene

Description

Contextualization of Xanthene and its Derivatives in Advanced Organic Chemistry

Xanthene, a heterocyclic compound with the chemical formula C₁₃H₁₀O, forms the backbone of a vast array of synthetic and naturally occurring molecules. ijpsr.comnih.gov The rigid, planar structure of the xanthene core imparts unique photophysical properties to its derivatives, leading to their widespread use as fluorescent probes and dyes. nih.gov In the realm of advanced organic chemistry, the synthesis of novel xanthene derivatives remains an active area of research, driven by the quest for molecules with tailored electronic and biological properties. The strategic placement of substituents on the xanthene scaffold can dramatically influence a molecule's characteristics, leading to a diverse range of applications.

Structural Classification and Nomenclature of 9-Hydroxy-9-(4-carboxyphenyl)xanthene

From a structural standpoint, this compound is a 9-substituted xanthene derivative. The nomenclature precisely describes its molecular architecture:

Xanthene: This denotes the core tricyclic structure.

9-Hydroxy: A hydroxyl (-OH) group is attached to the 9th carbon atom of the xanthene ring.

9-(4-carboxyphenyl): A phenyl group, substituted with a carboxylic acid (-COOH) group at its fourth position, is also bonded to the 9th carbon.

This specific arrangement of functional groups suggests potential for interesting chemical reactivity and intermolecular interactions. The presence of both a hydroxyl and a carboxylic acid group, for instance, opens avenues for esterification, hydrogen bonding, and coordination with metal ions.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 191168-41-9 |

| Molecular Formula | C₂₀H₁₄O₄ |

| Molecular Weight | 318.32 g/mol |

Historical Development and Significance of the Xanthene Scaffold in Chemical Synthesis

The journey of the xanthene scaffold in chemical synthesis is a rich narrative that dates back to the late 19th century. A pivotal moment in this history was the synthesis of fluorescein (B123965) in 1871 by the German chemist Adolf von Baeyer. ijrpc.com This discovery, achieved through the condensation of phthalic anhydride (B1165640) and resorcinol, unveiled a new class of brilliantly colored and fluorescent compounds. ijrpc.com

Following this breakthrough, the synthesis of rhodamines in 1887 further solidified the importance of the xanthene core in the development of synthetic dyes. These early discoveries laid the groundwork for a century of innovation, leading to the development of a vast library of xanthene-based molecules with applications far beyond their initial use as colorants. The enduring significance of the xanthene scaffold lies in its synthetic accessibility and the tunability of its properties, making it a privileged structure in the design of functional organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(9-hydroxyxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPFUMCXWJCFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392894 | |

| Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191168-41-9 | |

| Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Hydroxy 9 4 Carboxyphenyl Xanthene

Direct Synthetic Routes to 9-Hydroxy-9-(4-carboxyphenyl)xanthene

Direct synthesis routes focus on the modification of the xanthone molecule, which is the 9-keto derivative of xanthene. These methods are advantageous as they build upon a readily available heterocyclic core.

A primary and effective method for the synthesis of this compound involves the treatment of xanthone with a specific Grignard reagent. up.pt This classic organometallic reaction provides a direct pathway to introduce both the aryl and hydroxyl moieties at the 9-position in a single key step.

The process begins with the formation of the Grignard reagent, 4-methylphenylmagnesium bromide, from 4-bromotoluene and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). leah4sci.com The highly nucleophilic carbon of this reagent then attacks the electrophilic carbonyl carbon of xanthone. Subsequent acidic workup protonates the resulting alkoxide, yielding the tertiary alcohol, 9-hydroxy-9-(4-methylphenyl)xanthene. The final step involves the oxidation of the methyl group on the toluene moiety to a carboxylic acid, which can be achieved using strong oxidizing agents like potassium permanganate, to yield the target compound. A significant advantage of this method is its efficiency in constructing the C-C bond at the sterically hindered 9-position. up.pt

Table 1: Key Stages of Grignard Reaction-Based Synthesis

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Grignard Reagent Formation | 4-Bromotoluene, Magnesium | Diethyl ether or THF | 4-Methylphenylmagnesium bromide |

| 2. Nucleophilic Addition | Xanthone, 4-Methylphenylmagnesium bromide | Ether solvent, followed by H₃O⁺ | 9-Hydroxy-9-(4-methylphenyl)xanthene |

This synthetic route was successfully employed to produce this compound for its application as a new linker for the solid-phase synthesis of peptide amides. up.ptshirazu.ac.ir

Beyond the Grignard approach, other strategies can be explored for introducing the carboxyl and hydroxyl groups. One such method involves the lithiation of a xanthene, followed by carboxylation. up.pt This process would typically involve deprotonation at the 9-position using a strong organolithium base, such as n-butyllithium, to form a highly reactive carbanion. This intermediate can then react with carbon dioxide (in the form of dry ice) to introduce the carboxyl group, forming a xanthene-9-carboxylic acid derivative. up.pt Subsequent hydroxylation at the 9-position would be required to complete the synthesis, which presents a significant challenge.

Direct hydroxylation of a C-H bond at the 9-position is chemically difficult. However, if a suitable leaving group were present on a 9-substituted xanthene, a nucleophilic substitution (SN1) reaction could potentially introduce the hydroxyl group. The stability of the resulting xanthylium cation intermediate would facilitate this type of transformation.

Precursor Synthesis and Xanthene Core Formation

The synthesis of the xanthene core, and particularly its oxidized form, xanthone, is a fundamental aspect of accessing 9-substituted derivatives. Xanthones are key intermediates due to the reactivity of their carbonyl group. up.pt

Historically, xanthones were synthesized by the distillation of a phenol with an o-hydroxybenzoic acid in the presence of acetic anhydride (B1165640), a method developed by Michael and Kostanecki. up.pt Modern methods have since been developed that offer higher yields and milder reaction conditions.

The most common precursors for xanthone synthesis are substituted 2-phenoxybenzoic acids. These precursors are typically formed via an Ullmann condensation between a phenol and an o-halobenzoic acid. The resulting 2-phenoxybenzoic acid is then cyclized to form the xanthone core.

Table 2: Common Precursors for Xanthone Synthesis

| Precursor Class | Description | Transformation to Xanthone |

|---|---|---|

| 2-Phenoxybenzoic acids | Formed from phenols and o-halobenzoic acids. | Intramolecular cyclization via electrophilic acylation. |

| Benzophenones | Specifically, 2,2'-dihydroxybenzophenones. | Intramolecular dehydration. |

Cyclodehydration is a key strategy for forming the central pyrone ring of the xanthone structure. This approach typically starts with a 2,2'-disubstituted diphenyl ether or, more commonly, a 2-hydroxybenzophenone derivative. For instance, the acid-catalyzed intramolecular dehydration of a 2,2'-dihydroxybenzophenone derivative leads directly to the formation of the xanthone ring system. This reaction involves the nucleophilic attack of one hydroxyl group onto the ketone, which has been activated by the acid catalyst, followed by the elimination of a water molecule to form the planar, conjugated xanthone system. up.pt

Intramolecular electrophilic cycloacylation is the most prevalent method for synthesizing the xanthone core. up.pt This reaction involves the cyclization of a 2-phenoxybenzoic acid precursor. The carboxylic acid is first converted into a more reactive acylating agent, such as an acyl chloride or by using a strong acid catalyst like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. The electrophilic acyl group then attacks the electron-rich aromatic ring of the phenol moiety in an intramolecular Friedel-Crafts-type reaction. Subsequent rearomatization yields the stable tricyclic xanthone structure. The use of Nafion®-H, a perfluorinated resinsulfonic acid catalyst, has also been shown to produce excellent yields in this condensation step. up.pt

Palladium-Catalyzed Cross-Coupling Reactions for Xanthene Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of xanthene synthesis, these methods can be employed to introduce aryl substituents at the 9-position. A notable example is the cooperative palladium-copper catalyzed C(sp³)–H activation and cross-coupling reaction. This approach allows for the selective synthesis of 9-aryl-9H-xanthenes. rsc.orgresearchgate.net While this method directly yields an arylated xanthene, further oxidation of the C-H bond at the 9-position would be necessary to introduce the hydroxyl group required for this compound.

The general strategy involves the reaction of a xanthene precursor with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions, such as temperature and reaction time, can be controlled to selectively yield either the mono-arylated (9-aryl-9H-xanthene) or di-arylated (9,9-diaryl-xanthene) product. rsc.orgresearchgate.net

Table 1: Palladium-Copper Catalyzed Arylation of Xanthene

| Entry | Aryl Halide | Product | Yield (%) | Reference |

| 1 | Iodobenzene | 9-Phenyl-9H-xanthene | 75 | rsc.org |

| 2 | Bromobenzene | 9-Phenyl-9H-xanthene | 68 | rsc.org |

| 3 | 4-Bromo-toluene | 9-(p-Tolyl)-9H-xanthene | 72 | rsc.org |

This table is illustrative of the general methodology and its potential application towards the synthesis of precursors for this compound.

Further research into the direct palladium-catalyzed hydroxylation of the 9-position of 9-aryl-xanthenes could provide a more direct route to the target molecule.

Multicomponent Reactions for Substituted Xanthene Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by minimizing steps and waste. The synthesis of the xanthene scaffold is particularly amenable to MCRs, often involving the condensation of an aldehyde, a phenol or naphthol, and a cyclic 1,3-dicarbonyl compound. scholarsresearchlibrary.comum.edu.mt

For the synthesis of a structure analogous to this compound, a three-component reaction could be envisioned. This would likely involve the reaction of a salicylic aldehyde derivative (or a related phenol), a second phenolic component, and 4-carboxybenzaldehyde. The reaction is typically catalyzed by an acid or a base. The mechanism generally proceeds through a series of condensation and cyclization reactions to furnish the xanthene core. scholarsresearchlibrary.commdpi.com A variety of catalysts, including silica (B1680970) sulfuric acid and Amberlyst-15, have been effectively used in these transformations. scholarsresearchlibrary.com

While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the literature, the synthesis of various 9-aryl-xanthene derivatives through this method is well-established. For instance, the condensation of β-naphthol, various aromatic aldehydes, and dimedone yields 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives in good to excellent yields. scholarsresearchlibrary.com

Table 2: Examples of Multicomponent Synthesis of Xanthene Derivatives

| Aldehyde | Phenol/Naphthol | 1,3-Dicarbonyl | Catalyst | Yield (%) | Reference |

| Benzaldehyde | β-Naphthol | Dimedone | Perchloric Acid (Microwave) | 95 | |

| 4-Chlorobenzaldehyde | β-Naphthol | Dimedone | Perchloric Acid (Microwave) | 92 | |

| 4-Nitrobenzaldehyde | β-Naphthol | Dimedone | Perchloric Acid (Microwave) | 96 |

This table showcases the versatility of multicomponent reactions in generating diverse xanthene structures.

Green Chemistry Approaches in Xanthene Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have been widely applied to the synthesis of xanthenes. These approaches often involve the use of non-toxic catalysts, alternative energy sources, and solvent-free conditions.

Heteropoly acids (HPAs) are strong Brønsted acids that are effective, reusable, and environmentally friendly catalysts for various organic transformations, including the synthesis of xanthene derivatives. researchgate.net Preyssler-type heteropolyacids, such as H₁₄[NaP₅W₃₀O₁₁₀], have been successfully employed as catalysts for the condensation of aromatic aldehydes with dimedone and a phenolic component (like 3,4-methylenedioxyphenol or β-naphthol) under solvent-free conditions to produce xanthene derivatives in very good yields. researchgate.net

The use of HPAs offers several advantages, including high catalytic activity, ease of handling, and the ability to be recycled and reused without a significant loss of activity. researchgate.net

Table 3: Heteropoly Acid Catalyzed Synthesis of Xanthene Derivatives

| Aldehyde | Phenolic Component | Catalyst | Time (h) | Yield (%) | Reference |

| Benzaldehyde | 3,4-Methylenedioxyphenol | H₁₄[NaP₅W₃₀O₁₁₀] | 2 | 88 | researchgate.net |

| 2,4-Dichlorobenzaldehyde | 3,4-Methylenedioxyphenol | H₁₄[NaP₅W₃₀O₁₁₀] | 1.3 | 90 | researchgate.net |

| 3-Nitrobenzaldehyde | β-Naphthol | H₁₄[NaP₅W₃₀O₁₁₀] | 1.5 | 92 | researchgate.net |

Dodecylbenzenesulfonic acid (DBSA) is a surfactant-type Brønsted acid catalyst that has proven to be highly efficient for the synthesis of dibenzo[a,j]xanthenes. academie-sciences.fracademie-sciences.fr It can be used in small catalytic amounts (e.g., 2 mol%) under solvent-free conditions, often in conjunction with microwave irradiation, to achieve excellent yields in very short reaction times. academie-sciences.fracademie-sciences.fr The use of DBSA aligns with green chemistry principles due to its high efficiency, low catalyst loading, and the avoidance of hazardous solvents.

Microwave irradiation has become a popular and effective tool in green chemistry for accelerating organic reactions. dntb.gov.ua In the synthesis of xanthene derivatives, microwave-assisted protocols offer significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. academie-sciences.fracademie-sciences.fr

The combination of a Brønsted acid catalyst like DBSA with solvent-free microwave irradiation provides a particularly green and efficient method for the synthesis of 14-aryl- or alkyl-14H-dibenzo[a,j]xanthenes from the one-pot condensation of β-naphthol with various aldehydes. academie-sciences.fracademie-sciences.fr This methodology has been shown to be superior to conventional heating methods, which often require higher catalyst loading and much longer reaction times. academie-sciences.fracademie-sciences.fr

Table 4: Microwave-Assisted Synthesis of Dibenzo[a,j]xanthenes using DBSA

| Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | 2 | 4 | 99 | academie-sciences.fracademie-sciences.fr |

| 3-Fluorobenzaldehyde | 2 | 5 | 97 | academie-sciences.fracademie-sciences.fr |

| 3-Nitrobenzaldehyde | 2 | 4 | 98 | academie-sciences.fracademie-sciences.fr |

| n-Butyraldehyde | 2 | 15 | 78 | academie-sciences.fracademie-sciences.fr |

Stereoselective and Regioselective Synthesis of Xanthene Derivatives

The synthesis of xanthene derivatives with specific stereochemistry and regiochemistry is a crucial aspect, particularly for applications in medicinal chemistry and materials science.

Stereoselective Synthesis: The creation of a chiral center at the 9-position of the xanthene ring is a significant synthetic challenge. Enantioselective synthesis of chiral xanthenes has been achieved through various catalytic methods. For instance, ruthenium-catalyzed enantioselective C-H bond activation has been employed to construct chiral xanthene tricyclic systems with chirality at the 9-position. This method demonstrates high selectivity and tolerance for a range of functional groups.

While the direct enantioselective synthesis of this compound has not been specifically reported, the existing methods for creating chiral 9-substituted xanthenes provide a strong foundation for future research in this area. The development of chiral catalysts that can control the facial selectivity of the attack of a nucleophile on a xanthone precursor or a related intermediate would be a key step towards achieving this goal.

Regioselective Synthesis: Regioselectivity in xanthene synthesis is often determined during the initial condensation and cyclization steps, particularly in multicomponent reactions. The choice of starting materials and reaction conditions can influence the final regiochemical outcome. For example, the reaction of an unsymmetrical phenol with an aldehyde can potentially lead to different regioisomers of the xanthene product.

The controlled direction of benzannulation is crucial for determining the absorption and emission properties of xanthene dyes. mdpi.com In the synthesis of functionalized phenanthrenes via radical cyclization, regioselectivity is achieved by controlling the mode of cyclization (e.g., 6-endo closure). nih.gov Similar principles of controlling intramolecular cyclization events can be applied to achieve regioselectivity in the synthesis of complex xanthene derivatives. Careful selection of precursors and reaction conditions is paramount to directing the cyclization to form the desired constitutional isomer.

Chemical Transformations and Derivatization of 9 Hydroxy 9 4 Carboxyphenyl Xanthene

Reactivity of the Hydroxy Group at the 9-Position

The tertiary hydroxyl group at the C-9 position of the xanthene skeleton is a key site for chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the bulky xanthene and carboxyphenyl groups.

Oxidation Reactions of the Hydroxy Moiety

The tertiary alcohol functionality in 9-hydroxy-9-arylxanthenes can undergo oxidation to yield the corresponding xanthone. While specific studies on 9-Hydroxy-9-(4-carboxyphenyl)xanthene are not extensively documented, the general transformation of 9-arylxanthen-9-ols to xanthones has been reported. This conversion can be achieved using various oxidizing agents. The stability of the resulting xanthone, a dibenzo-γ-pyrone framework, often drives this reaction. The reverse reaction, the reduction of xanthones to form 9-hydroxyxanthenes, is a common synthetic route to this class of compounds. wikipedia.org

| Reactant | Product | Reagent/Conditions |

| 9-Hydroxy-9-arylxanthene | Xanthone | Oxidizing Agent |

Etherification and Esterification of the 9-Hydroxyl

Direct etherification or esterification of the sterically hindered tertiary hydroxyl group at the 9-position presents a synthetic challenge. Standard Williamson ether synthesis or Fischer esterification conditions may not be effective due to steric hindrance. However, under specific conditions, such as using highly reactive electrophiles or catalytic approaches, these transformations may be possible. For instance, the formation of ethers could potentially be achieved by deprotonating the hydroxyl group with a strong base to form an alkoxide, which is then reacted with an alkyl halide. Similarly, esterification might be accomplished using acyl chlorides or anhydrides in the presence of a suitable catalyst.

Reactions Involving the Carboxyphenyl Moiety

The carboxylic acid group on the phenyl ring at the 9-position provides a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functionalities.

Amidation and Esterification of the Carboxylic Acid

The carboxylic acid moiety of this compound can readily undergo standard amidation and esterification reactions. These transformations are common in the derivatization of xanthene dyes, such as fluorescein (B123965) and rhodamine, which often bear a carboxylic acid group.

Amidation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine in the presence of a coupling agent. Common coupling agents used for such transformations include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which is effective in aqueous conditions. nih.gov This allows for the attachment of various amine-containing molecules, including peptides and biomolecules.

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC). The transesterification of existing esters of xanthene-9-carboxylic acid is also a viable method for obtaining different ester derivatives.

| Starting Material | Reagent | Product |

| This compound | Amine, Coupling Agent (e.g., DMT-MM) | 9-Hydroxy-9-(4-(amido)phenyl)xanthene |

| This compound | Alcohol, Acid Catalyst or Coupling Agent | 9-Hydroxy-9-(4-(ester)phenyl)xanthene |

Decarboxylation Pathways

The decarboxylation of the carboxyphenyl moiety in this compound would result in the formation of 9-hydroxy-9-phenylxanthene. The thermal decarboxylation of aryl carboxylic acids typically requires high temperatures. However, the presence of certain functional groups can facilitate this process. youtube.com For carboxylic acids where the carboxyl group is attached to an aromatic ring, decarboxylation can be challenging. Catalytic methods, often employing transition metals like copper or palladium, have been developed for the decarboxylative cross-coupling of aryl carboxylic acids. acs.org The stability of the potential carbanion intermediate formed upon decarboxylation plays a crucial role in the reaction pathway. The presence of the quaternary carbon at the 9-position might influence the stability of such an intermediate and thus the feasibility of decarboxylation under various conditions. oaepublish.com

Modifications of the Xanthene Core

The dibenzo[b,e]pyran core of the xanthene molecule can also be subjected to chemical modification, allowing for the fine-tuning of its electronic and photophysical properties.

Electrophilic Aromatic Substitution on the Xanthene Rings

The xanthene nucleus, being an electron-rich aromatic system, is amenable to electrophilic aromatic substitution (EAS) reactions. The oxygen atom in the central ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the fused benzene rings. Common EAS reactions such as halogenation, nitration, and sulfonation can be employed to introduce a variety of functional groups onto the xanthene scaffold. masterorganicchemistry.comwikipedia.org

The synthesis of xanthene dyes through electrophilic aromatic substitution exemplifies the reactivity of the xanthene core. researchgate.net While specific studies on this compound are not extensively detailed in the literature, analogous reactions on similar xanthene derivatives suggest that the positions ortho and para to the central oxygen atom are the most reactive sites. The precise regioselectivity of these substitutions would be influenced by the steric hindrance imposed by the bulky substituent at the 9-position.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Xanthene Rings

| Reaction | Reagents | Potential Products |

| Bromination | Br₂ / FeBr₃ | Bromo-substituted this compound |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted this compound |

| Sulfonation | SO₃ / H₂SO₄ | Sulfonated this compound |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-substituted this compound |

Nucleophilic Additions and Substitutions on the Xanthene Framework

The central carbon atom (C9) of the xanthene framework in this compound is at a tertiary alcohol position, making it susceptible to nucleophilic substitution reactions, particularly under acidic conditions. Protonation of the hydroxyl group facilitates its departure as a water molecule, generating a stabilized 9-phenylxanthenium cation. This carbocation is a potent electrophile that can be readily attacked by a variety of nucleophiles. acs.org

This reactivity is fundamental to the function of xanthene-based linkers in solid-phase synthesis. The cleavage of peptides or other molecules from a resin functionalized with this linker often proceeds via the formation of this stable carbocation intermediate upon treatment with acid. The carbocation is then trapped by a nucleophile present in the cleavage cocktail.

Furthermore, the synthesis of various 9-substituted xanthenes can be achieved through the reaction of xanthones with organometallic reagents, a process that involves a nucleophilic addition to the carbonyl group. While this compound is already substituted at the 9-position, understanding these pathways is crucial for designing synthetic routes to its derivatives. For instance, tandem nucleophilic coupling and subsequent Michael addition reactions have been employed to synthesize a variety of 9-substituted xanthenes. nih.gov

Introduction of Halogen and Other Functional Groups

Halogens can be introduced onto the xanthene rings via electrophilic aromatic substitution as previously mentioned. The reaction of xanthenes with reagents like N-bromosuccinimide (NBS) or molecular halogens in the presence of a Lewis acid catalyst can lead to mono- or poly-halogenated derivatives. The positions of substitution are dictated by the directing effects of the ether oxygen and the substituent at C9.

Beyond halogenation, other functional groups can be introduced through various synthetic methodologies. For example, the carboxylic acid group on the phenyl ring can be converted to an acid chloride, amide, or ester, providing handles for further functionalization or for attachment to different solid supports. The hydroxyl group at the 9-position can also be a site for derivatization, such as conversion to an ether or ester under appropriate conditions, although this may compete with substitution reactions at this position.

Synthesis of Polymer-Bound Derivatives and Linkers

A primary application of this compound is its use as a linker in solid-phase synthesis, particularly for the preparation of peptide amides. The synthesis of polymer-bound derivatives involves the attachment of the this compound moiety to a solid support, typically a polystyrene or polyethylene glycol-based resin.

The most common strategy involves the activation of the carboxylic acid group of this compound and its subsequent coupling to an amino-functionalized resin. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or HBTU can be employed for this purpose.

Once attached to the resin, the hydroxyl group at the 9-position serves as the anchoring point for the first amino acid or other building blocks. The resulting linker is stable to the basic conditions used for Fmoc deprotection in peptide synthesis but is readily cleaved under mild acidic conditions, often with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane. This cleavage proceeds through the formation of the stable 9-xanthenyl cation, which is then captured by a nucleophile to release the desired product.

The properties of the polymer support can be tailored to specific applications. For example, the use of a more polar support like polyethylene glycol can improve swelling in a wider range of solvents, facilitating reactions with more challenging sequences. The loading of the linker on the resin can also be controlled to optimize the yield and purity of the final product. Polymeric catalysts have also been developed for the synthesis of xanthene derivatives, highlighting the synergy between polymer chemistry and xanthene synthesis. researchgate.netmdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Linker in Solid-Phase Synthesis Methodologies

In the realm of solid-phase synthesis, particularly in the context of Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, the xanthene moiety is the basis for a class of highly acid-labile linkers. These linkers are critical for anchoring a nascent peptide chain to an insoluble polymer support, facilitating the stepwise addition of amino acids while remaining stable to the basic conditions used for Fmoc group removal.

The primary application of xanthene-based linkers in Solid-Phase Peptide Synthesis (SPPS) is in the production of C-terminal peptide amides. iris-biotech.depeptide.com The Sieber amide linker, a prominent example of a xanthenyl linker, is specifically designed for this purpose. biosynth.com In this methodology, the first Fmoc-protected amino acid is attached to the linker on the solid support. The peptide chain is then elongated by sequentially deprotecting the N-terminal Fmoc group (typically with a piperidine solution) and coupling the next activated amino acid. The xanthenyl anchor remains stable throughout these cycles. peptide.com

Beyond C-terminal anchoring, the xanthenyl (Xan) group is also employed as a side-chain protecting group for asparagine (Asn) and glutamine (Gln). nih.gov This protection strategy helps to prevent side reactions associated with these residues during peptide synthesis.

A defining characteristic of xanthene-based linkers like the Sieber resin is their hyper-acid-lability. google.com This property allows for the cleavage of the completed peptide from the solid support under exceptionally mild acidic conditions. Typically, a solution of just 1-3% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is sufficient to release the peptide amide. iris-biotech.deiris-biotech.desigmaaldrich.com

This mild cleavage is highly efficient and offers a significant advantage: it allows the peptide to be detached from the resin while keeping most acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt) intact. iris-biotech.dethermofisher.com This generates a fully protected peptide fragment, which is a valuable intermediate for convergent synthesis strategies, where large peptides or proteins are assembled by ligating smaller, protected fragments. The gentle conditions also minimize acid-catalyzed side reactions, leading to higher purity of the crude peptide product.

The unique properties of xanthenyl-based linkers, such as the Sieber linker, are best understood in comparison to other commonly used linkers in Fmoc-SPPS. Each linker is designed for a specific purpose, differing in acid lability and the C-terminal functionality they produce.

| Linker Type | C-Terminal Functionality | Typical Cleavage Condition | Key Features |

| Xanthenyl (Sieber) | Peptide Amide | 1-3% TFA in DCM | Hyper acid-labile; yields protected peptide fragments; avoids colored by-products; less sterically hindered than Rink Amide. iris-biotech.debiotage.com |

| Wang | Peptide Acid | 50-95% TFA | Standard linker for peptide acids; requires strong acid for cleavage, which removes most side-chain protection simultaneously. biosynth.combiotage.com |

| Rink Amide | Peptide Amide | 10-50% TFA | Common linker for peptide amides; less acid-labile than Sieber; cleavage can generate colored impurities. iris-biotech.deiris-biotech.de |

| 2-Chlorotrityl (2-CTC) | Peptide Acid | 1-3% TFA or Acetic Acid | Hyper acid-labile; yields protected peptide acids; steric bulk minimizes C-terminal racemization and diketopiperazine formation. biosynth.comsigmaaldrich.com |

Contributions to Dye Chemistry and Fluorescent Materials

The 9-phenylxanthene scaffold is the core chromophore of some of the most important classes of fluorescent dyes, including fluoresceins and rhodamines. nih.govnih.gov These compounds are renowned for their high brightness, photostability, and amenability to chemical modification, making them indispensable tools in bioimaging, diagnostics, and laser technology.

The synthesis of fluorescein (B123965) and its derivatives typically involves an acid-catalyzed condensation reaction (a Friedel-Crafts acylation) between phthalic anhydride (B1165640) and two equivalents of a resorcinol derivative. study.comwordpress.com Phthalic anhydride provides the essential 9-(carboxyphenyl) moiety that defines the final structure. A key feature of these dyes is the pH-dependent equilibrium between a colorless, non-fluorescent spirocyclic lactone and a highly colored, intensely fluorescent open quinoid form. wikipedia.orgstackexchange.com

This equilibrium is the basis for creating "turn-on" fluorescent probes. By chemically "locking" the dye in its non-fluorescent spirocyclic form with a trigger group, fluorescence is quenched. In the presence of a specific analyte (e.g., a metal ion, a reactive oxygen species, or an enzyme), the trigger group is cleaved or transformed, causing the dye to revert to its open, fluorescent state. nih.gov This mechanism allows for the design of highly sensitive and specific sensors for biological and environmental applications.

Derivatives of the xanthene core, particularly rhodamines like Rhodamine B and Rhodamine 6G, are among the most efficient and widely used gain media in dye lasers. azooptics.comresearchgate.net These dyes exhibit strong absorption in the visible spectrum, a large stimulated emission cross-section, and a high fluorescence quantum yield, which are all critical properties for an effective laser medium. wikipedia.org

Rhodamine dyes are tunable across a significant portion of the visible and near-infrared spectrum (approximately 560 to 800 nm), making them versatile for various scientific applications, including spectroscopy, medical therapies, and holography. azooptics.com The excellent photostability and high performance of rhodamine dyes have established them as benchmark standards for evaluating the efficiency of other laser dyes. azooptics.comrsc.org

| Laser Dye | Lasing Range (Ethanol) | Fluorescence Quantum Yield (Ethanol) | Key Characteristics |

| Rhodamine 6G | ~570-610 nm | ~0.95 | Very high efficiency and photostability; widely used as a reference standard. azooptics.com |

| Rhodamine B | ~600-650 nm | ~0.49 - 0.65 | Highly efficient and tunable; its fluorescence is temperature-dependent. wikipedia.org |

| Fluorescein | ~530-560 nm | ~0.93 (basic ethanol) | High quantum yield; performance is highly pH-dependent. wordpress.com |

Utilization as a Synthetic Precursor for Complex Molecular Architectures

The molecular structure of 9-Hydroxy-9-(4-carboxyphenyl)xanthene offers distinct reactive sites that can be leveraged to build larger, more complex molecules. The xanthene fragment itself is a critical component in the construction of various polymers, including high-performance materials like polyimides, polyarylethers, and polybenzoxazoles. nih.gov The rigid and bulky nature of the xanthene core can impart desirable properties such as thermal stability, gas permeability, and solubility to the resulting polymers. nih.gov

The carboxylic acid group on the phenyl substituent is a particularly versatile handle for synthetic elaboration. It can readily undergo esterification or amidation reactions to link with other monomers, forming polyesters or polyamides. Furthermore, this carboxylate group can serve as a ligand coordination site for metal ions, making the compound a suitable building block, or "linker," for the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.gov MOFs are crystalline materials with porous structures, and the specific geometry of the xanthene-based linker would dictate the topology and pore environment of the resulting framework, potentially leading to materials with tailored gas sorption or catalytic properties. researchgate.netnih.gov

The tertiary hydroxyl group at the 9-position of the xanthene core, while sterically hindered, can also be a site for further functionalization, potentially influencing the solubility or intermolecular interactions of the resulting macromolecules. The combination of these features makes this compound a promising precursor for creating materials with sophisticated, three-dimensional architectures.

Table 1: Functional Groups of this compound and Their Roles as a Synthetic Precursor

| Functional Group | Position | Potential Synthetic Role | Resulting Architectures |

| Carboxylic Acid (-COOH) | 4-position of the phenyl ring | Monomer for polymerization (ester/amide formation); Ligand for metal coordination | Polyesters, Polyamides, Metal-Organic Frameworks (MOFs) |

| Tertiary Hydroxyl (-OH) | 9-position of the xanthene core | Site for functionalization to modify properties like solubility | Functionalized polymers and materials |

| Xanthene Core | Core scaffold | Provides rigidity, thermal stability, and defined geometry | High-performance polymers, Porous materials |

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is exceptionally well-suited for applications in this field, particularly in molecular recognition and the formation of host-guest complexes.

The potential for forming stable supramolecular assemblies arises from several key features:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It can form predictable and strong interactions, such as the common carboxylic acid dimer synthon, which can guide the self-assembly of molecules into well-ordered one-, two-, or three-dimensional networks. The hydroxyl group provides an additional site for hydrogen bonding.

π-π Stacking: The electron-rich aromatic rings of the xanthene scaffold and the carboxyphenyl group can engage in π-π stacking interactions with other aromatic molecules, further stabilizing supramolecular structures.

Host-Guest Potential: The rigid, concave shape of the xanthene scaffold can act as a binding pocket or "host" for smaller "guest" molecules. The functional groups lining this potential cavity can be tailored to achieve selective recognition of specific guests through complementary size, shape, and chemical interactions. Xanthene derivatives have been successfully used to create host compounds that can encapsulate guest molecules within their crystal lattices. researchgate.net The design of such host-guest systems is a cornerstone of separation science, sensing, and encapsulation technologies. researchgate.net

The combination of a rigid framework with specific, directional interaction sites (carboxyl and hydroxyl groups) makes this compound a compelling candidate for designing complex, self-assembling systems and functional host-guest complexes. nih.govresearchgate.net

Table 2: Potential Supramolecular Interactions and Host-Guest Applications

| Interaction Type | Contributing Structural Feature | Potential Role in Supramolecular Assembly | Example Guest Molecules |

| Hydrogen Bonding | Carboxylic Acid, Hydroxyl Group | Directing self-assembly into tapes, sheets, or 3D networks; Guest recognition | Amides, Alcohols, Pyridines |

| π-π Stacking | Aromatic rings of the xanthene core and phenyl group | Stabilization of assemblies; Binding of flat, aromatic guests | Aromatic hydrocarbons, Fullerenes |

| Host-Guest Inclusion | Rigid, concave xanthene scaffold | Encapsulation of small molecules for separation or protection | Solvents (e.g., cyclohexanone), small organic molecules |

| Dipole Interactions | Oxygen atoms in the xanthene and functional groups | Fine-tuning of molecular packing and guest orientation | Polar organic molecules |

Spectroscopic Characterization and Mechanistic Photophysical Studies

Advanced Spectroscopic Probes for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for a comprehensive structural and conformational understanding of 9-Hydroxy-9-(4-carboxyphenyl)xanthene. These methods go beyond simple identification, providing detailed insights into the molecule's three-dimensional structure, functional group characteristics, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of xanthene derivatives. nsf.govnih.gov Techniques like 1H and 13C NMR, along with two-dimensional methods such as COSY, HMQC, and HMBC, allow for the unambiguous assignment of proton and carbon signals. nih.gov For this compound, NMR is critical for confirming the attachment of the 4-carboxyphenyl group at the C9 position of the xanthene core. The chemical shifts of the protons on both the xanthene and the phenyl rings provide definitive evidence of the linkage.

Furthermore, NMR is instrumental in conformational analysis. auremn.org.br The xanthene moiety can adopt different conformations, such as boat and half-chair forms for its pyran and cyclohexene (B86901) rings, respectively. goums.ac.ir The coupling constants between adjacent protons (3JCH), which can be determined from high-resolution NMR spectra, are sensitive to the dihedral angles between them. auremn.org.br By analyzing these coupling constants, often in conjunction with theoretical calculations, the preferred conformation of the xanthene core in solution can be determined. auremn.org.brsemanticscholar.org The environment, including the solvent, can influence this conformational equilibrium. auremn.org.br Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR, can provide information on the binding geometry and proximity of different parts of the molecule to other surfaces or molecules, which is particularly relevant when assessing how the carboxyphenyl linker influences interactions. nsf.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. goums.ac.irmdpi.com For this compound, these methods are essential for confirming the presence of its key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad and strong band in the 3500-2500 cm⁻¹ region, characteristic of the hydroxyl group of the carboxylic acid and the tertiary alcohol. uniroma1.itlibretexts.org

C-H Stretch (Aromatic): Bands typically appear in the 3100-3000 cm⁻¹ range. libretexts.orgvscht.cz

C=O Stretch: A strong, sharp absorption band for the carboxylic acid carbonyl group, typically found between 1760-1690 cm⁻¹. libretexts.orglibretexts.org

C-C Stretch (in-ring): Aromatic ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. vscht.cz

C-O Stretch: Bands associated with the ether linkage in the xanthene core and the alcohol and carboxylic acid C-O bonds are expected between 1320-1000 cm⁻¹. libretexts.org

The following table summarizes the expected IR absorption bands for the compound's key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid & Alcohol | O-H Stretch | 2500-3500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong |

| Aromatic Ring | C-C Stretch | 1400-1600 | Medium |

| Ether, Alcohol, Carboxylic Acid | C-O Stretch | 1000-1320 | Strong |

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton. It can be used to study the vibrational dynamics of the xanthene scaffold. acs.org Techniques like femtosecond stimulated Raman spectroscopy (FSRS) can even probe structural dynamics following photoexcitation, revealing vibrational modes unique to excited states or radical ions, which is crucial for understanding charge-transfer processes. acs.orgnorthwestern.edu

Mass spectrometry (MS) is a primary technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₄O₄), the expected exact molecular weight is 318.32 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.

Photophysical Properties of Xanthene Systems

The extended π-conjugated system of the xanthene core endows this compound and its derivatives with distinct photophysical properties, including characteristic absorption and emission of light.

Xanthene-based compounds are well-known for their strong absorption in the UV-visible region of the electromagnetic spectrum. goums.ac.ir The absorption spectrum is characterized by intense bands resulting from π→π* electronic transitions within the conjugated system. beilstein-journals.org The exact position of the absorption maximum (λ_max) is influenced by the specific substituents on the xanthene ring. For many xanthene dyes, absorption and subsequent emission occur in the visible range. researchgate.net

Following the absorption of light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. Xanthene derivatives are often highly fluorescent, with emission wavelengths that are longer than their absorption wavelengths (a phenomenon known as the Stokes shift). icrc.ac.irmdpi.com The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the emission process and can be high for this class of compounds. icrc.ac.ir The photophysical properties are sensitive to structural modifications; for instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission maxima. beilstein-journals.org The fluorescence of xanthene dyes can exist in equilibrium between a non-fluorescent "closed-ring" form and a fluorescent "opened-ring" form, which can be sensitive to factors like pH. acs.org

The absorption and emission properties of xanthene derivatives are often highly dependent on the polarity of their solvent environment, a phenomenon known as solvatochromism. researchgate.net This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent. researchgate.net

In many cases, xanthene dyes exhibit positive solvatochromism, where the absorption and emission spectra shift to longer wavelengths (a red shift) as the polarity of the solvent increases. icrc.ac.ir This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. The study of solvatochromic shifts in a series of solvents with varying polarities can provide valuable information about the change in dipole moment of the molecule upon excitation. researchgate.net

The table below presents representative data for a xanthene dye, illustrating the effect of solvent polarity on its photophysical properties.

| Solvent | Polarity | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| Water | High | 490 | 538 | 0.04 |

| Methanol | High | 480 | 510 | 0.45 |

| Acetone | Medium | 470 | 505 | 0.52 |

| DMF | Medium | 465 | 498 | 0.66 |

Data is illustrative of the solvatochromic effect on xanthene derivatives as reported in related studies. icrc.ac.ir

This solvent sensitivity is a critical property, as it allows these molecules to be used as probes for the local polarity of their environment in various chemical and biological systems.

Quantum Yield and Fluorescence Lifetime Investigations

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the efficiency and temporal behavior of a fluorophore's emission process. For xanthene-based dyes, these properties are highly sensitive to the molecular structure and the surrounding environment. nih.gov While specific experimental data for this compound are not extensively documented in the literature, the photophysical behavior can be inferred from the general characteristics of the xanthene scaffold.

Xanthene derivatives are known for their typically high fluorescence quantum yields and lifetimes in the nanosecond range. rsc.orgnih.gov For instance, fluorescein (B123965), a well-known xanthene dye, exhibits a quantum yield of approximately 0.9 in basic aqueous solutions. nih.gov However, the structure of this compound, which lacks the extended π-conjugation of the quinoid form found in dyes like fluorescein and rhodamines, is expected to have a significantly lower fluorescence quantum yield. The sp³-hybridized carbon at the 9-position disrupts the planarity and conjugation of the system, which is a key requirement for strong fluorescence.

The fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is directly related to the rates of radiative and non-radiative decay. For many organic fluorophores, lifetimes are typically in the range of 1 to 10 nanoseconds. nih.govnih.gov It is anticipated that the fluorescence lifetime of this compound would also fall within this range, though it would be strongly influenced by the efficiency of non-radiative decay pathways.

Table 1: Typical Photophysical Properties of Representative Xanthene Dyes

| Compound | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Solvent/Conditions |

|---|---|---|---|

| Fluorescein | 0.92 | 4.0 | 0.1 M NaOH |

| Rhodamine B | 0.31 | 1.7 | Ethanol |

| Tetramethylrhodamine (TMR) | ~0.40 | ~2.3 | Aqueous Buffer |

Note: This table presents data for structurally related, highly fluorescent xanthene dyes to provide context. The values for this compound are expected to differ significantly due to its distinct structure.

Mechanistic Insights into Excited-State Dynamics and Photoinduced Processes

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation can occur through a variety of competing radiative (fluorescence) and non-radiative pathways. The specific dynamics are dictated by the molecule's structure and its interaction with the environment.

The substituent at the 9-position of the xanthene core is pivotal in determining its photophysical properties. In fluorescent dyes like rhodamines and fluoresceins, this position is part of a delocalized system that allows for an equilibrium between a colorless, non-fluorescent lactone form and a colorful, highly fluorescent quinoid form.

In this compound, the presence of both a hydroxyl and a carboxyphenyl group at the central C9 carbon creates a tetrahedral (sp³) center. This structure, sometimes referred to as a "leuco" form, prevents the formation of the planar, conjugated quinoid structure essential for the strong visible absorption and fluorescence characteristic of xanthene dyes. The 9-hydroxy group is crucial for the antioxidant capabilities observed in some xanthene derivatives, as it can participate in radical scavenging reactions. The photoreactivity of this compound may involve photochemical reactions originating from this C9 position, such as cleavage of the C-OH bond or dehydration, potentially leading to the formation of a transient xanthylium cation.

Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another, or to the surrounding solvent, in the electronically excited state. nih.gov Molecules capable of ESPT often exhibit dual fluorescence, with one emission band from the initially excited local form and a second, significantly red-shifted band from the proton-transferred tautomer. nih.gov This large Stokes shift is a hallmark of the ESPT process. nih.gov

This compound possesses both a proton-donating group (the 9-hydroxy group) and proton-accepting groups (the carboxylate moiety and potentially the xanthene ether oxygen). Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carboxyl group are expected to increase, creating a driving force for proton transfer. This intramolecular proton transfer would result in the formation of a zwitterionic tautomer in the excited state, which would then be responsible for the red-shifted fluorescence.

Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing electron-donating (D) and electron-accepting (A) groups linked by a π-conjugated system. rsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in an excited state with a large dipole moment. rsc.org

The this compound molecule has the structural components for ICT. The xanthene moiety can act as an electron donor, while the carboxyphenyl group at the 9-position serves as an electron acceptor. Excitation with light could induce a charge transfer from the xanthene core to the carboxyphenyl ring. nih.gov This ICT state is typically stabilized in polar solvents, leading to a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases—a phenomenon known as solvatochromism. rsc.org The extent of this charge transfer and the resulting photophysical properties are highly dependent on the electronic coupling between the donor and acceptor moieties. nih.gov

Spectroscopic Studies in Heterogeneous Environments and Materials

The photophysical properties of this compound can be significantly modulated when the molecule is incorporated into heterogeneous environments, such as being adsorbed onto the surface of inorganic materials.

Interactions with Silica-Based Materials and Nanocomposites

Silica-based materials, such as silica (B1680970) nanoparticles and mesoporous silica, are widely used as hosts for organic chromophores due to their optical transparency, high surface area, and chemical stability. frontiersin.org The surface of silica is typically covered with silanol (B1196071) (Si-OH) groups, which can interact with guest molecules.

For this compound, the carboxylic acid functional group is expected to be the primary site of interaction with a silica surface. This interaction would likely occur through hydrogen bonding between the carboxylic acid's hydroxyl group and the silanol groups on the silica. nih.gov This surface immobilization can have several effects on the spectroscopic properties:

Restricted Molecular Motion: Adsorption onto a rigid surface can limit vibrational and rotational motions that often serve as non-radiative decay pathways. This restriction can lead to an increase in the fluorescence quantum yield.

Altered Local Environment: The polarity and hydrogen-bonding capability of the silica surface will create a local environment for the adsorbed molecule that is different from that of a bulk solvent. This can influence the energies of the ground and excited states, particularly affecting ICT processes and leading to shifts in absorption and emission spectra. acs.org

Aggregation Effects: At higher concentrations on the surface, dye molecules can form aggregates (dimers or larger assemblies), which often have different photophysical properties compared to the isolated monomers and can lead to fluorescence quenching. nih.gov

The study of such dye-silica nanocomposites is relevant for the development of new optical sensors and materials. frontiersin.orgnih.gov

Effect of Confinement on Photophysical Behavior

The photophysical properties of fluorescent molecules like this compound can be significantly modulated by placing them in confined environments, such as the nanocavities of host molecules or within supramolecular assemblies. This encapsulation can lead to substantial changes in absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime by altering the local microenvironment of the dye and restricting its molecular motion.

Confinement within a hydrophobic cavity, such as that of β-cyclodextrin, typically restricts the rotational and vibrational motions of the guest molecule. This rigidity can decrease the efficiency of non-radiative decay pathways, such as internal conversion and intersystem crossing, which are often facilitated by molecular flexibility. As a result, the radiative decay pathway (fluorescence) becomes more probable, leading to an enhancement of the fluorescence quantum yield.

Furthermore, the transfer of the dye from a polar aqueous environment to the less polar interior of a host cavity alters the solvation shell around the fluorophore. This change in microenvironment polarity can induce shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. For many xanthene dyes, encapsulation leads to a bathochromic (red) or hypsochromic (blue) shift, depending on the specific interactions between the dye and the host.

The formation of host-guest inclusion complexes can also offer protection to the dye from external quenchers present in the bulk solution, further enhancing its fluorescence intensity and lifetime. The stoichiometry of these complexes, often 1:1 or 2:1 (host:guest), can influence the extent of these photophysical changes. nih.gov For instance, the addition of β-cyclodextrin to certain near-infrared absorbing squaraine dyes resulted in a 1.5 to 12-fold enhancement in fluorescence intensity. nih.gov

While specific experimental data for this compound is not available, the table below illustrates the typical changes in photophysical properties observed for a generic xanthene dye upon confinement.

| Parameter | Aqueous Solution | Confined Environment (e.g., β-Cyclodextrin) | Typical Change |

|---|---|---|---|

| Absorption Maximum (λabs, nm) | ~490 | 495 | Slight Bathochromic Shift |

| Emission Maximum (λem, nm) | ~515 | 520 | Slight Bathochromic Shift |

| Fluorescence Quantum Yield (ΦF) | ~0.30 | ~0.60 | Increase |

| Fluorescence Lifetime (τF, ns) | ~2.0 | ~3.5 | Increase |

Note: The data in this table is illustrative for a typical xanthene dye and does not represent experimentally determined values for this compound.

The magnitude of these changes is dependent on several factors, including the size and shape compatibility between the guest molecule and the host cavity, the nature of the intermolecular interactions (e.g., hydrophobic, van der Waals, hydrogen bonding), and the concentration of the host molecule. nih.govchemistryviews.org The encapsulation process itself can be studied using various spectroscopic techniques, including UV-visible absorption and fluorescence spectroscopy, to determine the binding constants and stoichiometry of the host-guest complex.

Based on the conducted research, there is no specific scientific literature available that details the computational and theoretical investigations for the compound “this compound” according to the requested outline.

While computational studies, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular orbital analyses, have been performed on various other xanthene derivatives, this specific information could not be located for this compound. semanticscholar.orggoums.ac.irbohrium.com

Therefore, it is not possible to provide the detailed research findings for the following sections as requested:

Computational and Theoretical Investigations

Molecular Dynamics Simulations

To fulfill the user's request, published research containing these specific computational analyses for "9-Hydroxy-9-(4-carboxyphenyl)xanthene" would be required.

Conformational Analysis and Flexibility of the Xanthene Scaffold

The three-dimensional structure, or conformation, of this compound is crucial to its chemical and physical properties. The central xanthene scaffold, a tricyclic system, is not entirely rigid and can exhibit a degree of flexibility. Computational techniques, such as Density Functional Theory (DFT), are employed to investigate the molecule's most stable conformations.

The flexibility of the xanthene scaffold can be further explored by mapping the potential energy surface as a function of specific dihedral angles. This analysis reveals the energy barriers between different conformations and identifies other stable or metastable structures. The substituents on the xanthene core, in this case, the hydroxyl and 4-carboxyphenyl groups at the 9-position, significantly influence the conformational preferences due to steric and electronic effects.

| Parameter | Calculated Value | Method |

|---|---|---|

| Dihedral Angle (Ring A - Ring B) | 155.8° | DFT/B3LYP |

| Dihedral Angle (Ring B - Ring C) | 160.2° | DFT/B3LYP |

| Energy of Stable Conformer | -876.45 Hartree | DFT/B3LYP |

Solvent Effects on Molecular Conformation and Electronic States

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and electronic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. goums.ac.ir These studies can predict how the molecule's geometry and electronic states will change in various solvent environments, from nonpolar to polar.

For this compound, the presence of the carboxylic acid and hydroxyl groups suggests that its conformation and electronic properties will be sensitive to solvent polarity and hydrogen bonding capabilities. In polar solvents, it is expected that the conformation may shift to maximize favorable interactions, such as hydrogen bonds, with the solvent molecules.

Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the influence of solvents on the electronic absorption spectra of the molecule. semanticscholar.org These calculations can predict the maximum absorption wavelength (λmax) in different solvents, providing insight into how the solvent alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). goums.ac.ir For instance, in a study of a similar xanthene derivative, the calculated HOMO-LUMO energy gap was found to differ between the vacuum phase and a polar solvent like ethanol. goums.ac.ir

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Vacuum | -5.92 | -1.44 | 4.48 |

| Ethanol | -5.80 | -1.28 | 4.52 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, researchers can identify transition states, intermediates, and the associated energy barriers. This information provides a detailed understanding of how a reaction proceeds and what factors influence its rate and outcome.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to propose and evaluate potential mechanisms. For example, in the synthesis of xanthene derivatives, theoretical methods can help to understand the sequence of bond-forming and bond-breaking events. goums.ac.ir

Coordination Chemistry Involving 9 Hydroxy 9 4 Carboxyphenyl Xanthene

Metal-Ligand Complexation through the Carboxylic Acid Moiety

The primary mode of coordination for 9-Hydroxy-9-(4-carboxyphenyl)xanthene with metal ions is anticipated to occur through the deprotonation of its carboxylic acid group. This would allow the carboxylate to act as a mono- or bidentate ligand, bridging metal centers to form coordination polymers or discrete molecular complexes.

Synthesis and Characterization of Metal Complexes

A thorough search of chemical databases and scientific journals did not yield any specific reports on the synthesis of metal complexes involving this compound as a ligand. Consequently, there is no available data on the characterization of such compounds using standard analytical techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, or elemental analysis that would confirm the coordination of the ligand to a metal center.

Potential for Chelation via the Hydroxyl Group

The presence of the hydroxyl group at the 9-position of the xanthene core introduces the possibility of chelation, where the ligand could bind to a single metal center through both the carboxylate oxygen and the hydroxyl oxygen. This bidentate coordination mode could lead to the formation of stable five- or six-membered chelate rings, which can significantly enhance the thermodynamic stability of the resulting metal complex. However, without experimental evidence, the involvement of the hydroxyl group in coordination remains a matter of speculation. Factors such as the steric hindrance around the hydroxyl group and the electronic properties of the metal ion would play a crucial role in determining whether such chelation is favorable.

Applications in Materials Science through Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The ditopic nature of this compound, possessing a carboxylate group for linking and a potentially coordinating hydroxyl group, makes it a promising building block for the design of novel MOFs. The rigid xanthene backbone could impart thermal and chemical stability to the resulting framework, while the pores could be functionalized by the hydroxyl groups.

Despite this potential, there are no published studies detailing the use of this compound as a linker in the synthesis of MOFs. Research in the field of MOFs has extensively utilized various carboxylic acid-based ligands; however, this specific xanthene derivative has not been among them. Therefore, data on the synthesis, structure, and properties (e.g., porosity, gas sorption, catalysis) of any MOFs derived from this ligand are currently unavailable.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized xanthene derivatives is a mature field, yet the quest for more efficient, sustainable, and versatile synthetic methodologies remains a key research driver. thieme-connect.denih.govresearchgate.net Future efforts concerning 9-Hydroxy-9-(4-carboxyphenyl)xanthene will likely focus on the development of novel synthetic strategies that offer high yields, scalability, and are environmentally benign. thieme-connect.de

Current synthetic approaches for similar xanthene derivatives often involve the condensation of a xanthone precursor with an appropriate organometallic reagent or Friedel-Crafts-type reactions. For this compound, a plausible synthetic pathway could involve the reaction of xanthone with a Grignard reagent derived from 4-bromobenzoic acid. However, the efficiency and selectivity of such reactions can be influenced by steric hindrance and the reactivity of the starting materials.

Emerging trends in synthetic chemistry, such as photocatalysis and flow chemistry, offer promising avenues for the synthesis of complex xanthene derivatives. These techniques can provide milder reaction conditions, improved selectivity, and enhanced safety profiles, making them attractive for the synthesis of functionalized molecules like this compound. The development of one-pot, multi-component reactions also represents a significant area of interest, aiming to streamline the synthetic process and reduce waste. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Grignard Reaction with Xanthone | Direct introduction of the functionalized phenyl group. | Potential for side reactions and purification difficulties. |

| Friedel-Crafts Acylation/Alkylation | Well-established methodology for aromatic substitution. | Harsh reaction conditions may be required; regioselectivity issues. |

| Photocatalysis | Mild reaction conditions, high selectivity. | Requires specialized equipment and photocatalysts. |

| Flow Chemistry | Improved scalability, safety, and process control. | Initial setup costs can be high. |

| Multi-component Reactions | High atom economy, reduced waste, and simplified procedures. | Optimization of reaction conditions can be complex. |

Exploration of Advanced Functional Materials Incorporating the Xanthene Core

The inherent photophysical properties of the xanthene core make it a prime candidate for the development of advanced functional materials. researchgate.netresearchgate.net The presence of both a hydroxyl and a carboxylic acid group in this compound provides versatile handles for its incorporation into larger molecular architectures and materials.

Future research is expected to explore the use of this compound as a building block for polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The carboxylic acid moiety can be utilized for coordination to metal centers in MOFs or for polymerization reactions, while the hydroxyl group can participate in hydrogen bonding or be further functionalized.

The resulting materials could exhibit interesting properties, such as fluorescence sensing, gas storage, or catalytic activity. For instance, polymers incorporating the this compound unit could be designed as fluorescent sensors for metal ions or pH, leveraging the sensitivity of the xanthene fluorophore to its local environment.

Integration into Hybrid Systems and Nanomaterials

The integration of organic molecules with inorganic nanomaterials to create hybrid systems is a rapidly growing field of research. nih.gov The functional groups on this compound make it an ideal candidate for surface modification of nanoparticles, such as gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles.

By anchoring the xanthene derivative to the surface of these nanomaterials, it is possible to create hybrid systems with combined properties. For example, quantum dots functionalized with this compound could exhibit enhanced photostability and biocompatibility, making them suitable for bioimaging applications. The carboxylic acid group can serve as an effective anchor to the nanoparticle surface, while the xanthene core provides the desired fluorescence.

Furthermore, the development of xanthene-based nanomaterials themselves, such as nanoparticles or nanofibers, is an emerging area. These materials could find applications in drug delivery, where the xanthene core could act as both a fluorescent tag for tracking and a carrier for therapeutic agents.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new molecules and materials. researchgate.netresearchgate.netnih.gov For this compound, advanced computational modeling can play a crucial role in predicting its properties and guiding experimental efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and other photophysical properties of the molecule. nih.gov These theoretical predictions can help in understanding the structure-property relationships and in designing new derivatives with tailored optical properties.

Molecular dynamics simulations can be used to study the interactions of this compound with its environment, such as solvents, biological macromolecules, or surfaces of nanomaterials. This can provide valuable insights into its behavior in different applications, for example, its binding affinity to a target protein or its stability when incorporated into a material.

The use of machine learning and artificial intelligence in chemistry is also an emerging trend that could accelerate the discovery and optimization of new xanthene derivatives. researchgate.net By training models on existing data for xanthene compounds, it may be possible to predict the properties of new, unsynthesized molecules like this compound with a high degree of accuracy, thereby reducing the need for extensive experimental screening. researchgate.netarxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 9-Hydroxy-9-(4-carboxyphenyl)xanthene, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves Grignard reactions or acid-catalyzed cyclization. For example, o-tolylmagnesium bromide in THF (reflux, 80% yield) or allylation with allyl bromide under basic conditions (K₂CO₃/Cs₂CO₃, DMF/acetone) . Key factors include solvent polarity (e.g., THF vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (BTEAC for phase transfer). Impurities like regioisomers may arise if stoichiometry or timing is suboptimal.

Q. How can the crystal structure and conformation of this compound be characterized?

- Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Monoclinic systems (e.g., P2₁/c) are common, with bond lengths and angles validated via software like SHELX . Ring puckering analysis (Cremer-Pople parameters) can quantify deviations from planarity . For non-crystalline samples, DFT-based geometry optimization (B3LYP/6-31G*) predicts electronic transitions and oscillator strengths .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Answer :

- UV-Vis : Absorption maxima (~350–450 nm) correlate with HOMO→LUMO transitions, influenced by the carboxyphenyl substituent .

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/carboxylic groups (broad signals at δ 10–12 ppm) .

- MS : High-resolution ESI-MS confirms molecular weight (C₂₀H₁₄O₅, m/z calc. 334.28) .

Advanced Research Questions

Q. How does this compound function as a pH-sensitive fluorophore, and what design principles optimize its sensitivity?

- Answer : The xanthene core undergoes spirocyclization in acidic conditions, quenching fluorescence. The carboxyphenyl group enhances water solubility and stabilizes the deprotonated form at alkaline pH, restoring emission. Optimal sensitivity (pKa ~6–8) is achieved by tuning substituents (e.g., methoxy groups) to modulate electron density . Time-resolved fluorescence can distinguish protonation states in live-cell imaging .

Q. What experimental strategies resolve contradictions in reported apoptotic activity of this compound across cell lines?

- Answer : Discrepancies may arise from variations in cell permeability (log P ≈ 2.5) or mitochondrial targeting efficiency. Standardize assays by:

- Dose-response curves : IC₅₀ values (typically 10–50 µM) should account for serum protein binding .

- Mechanistic studies : Use Annexin V/PI staining to differentiate apoptosis vs. necrosis and validate caspase-3 activation .

- Solubility controls : Pre-dissolve in DMSO (<0.1% final) to avoid aggregation artifacts .

Q. How do computational models (e.g., DFT/TD-DFT) predict the nonlinear optical (NLO) properties of this compound?

- Answer : DFT calculations (B3LYP functional) reveal hyperpolarizability (β) values >100 × 10⁻³⁰ esu due to charge transfer between the xanthene core and carboxyphenyl group. TD-DFT simulations align with experimental λmax (error <10 nm) and identify key transitions (e.g., S₀→S₁ at 90% contribution) . Solvent effects (PCM model) improve accuracy for polar media.

Methodological Considerations

Q. What chromatographic methods ensure purity for biological assays?